molecular formula C8H8S B14575710 2-Thiabicyclo[3.2.2]nona-3,6,8-triene CAS No. 61281-59-2

2-Thiabicyclo[3.2.2]nona-3,6,8-triene

Cat. No.: B14575710
CAS No.: 61281-59-2
M. Wt: 136.22 g/mol
InChI Key: LFCMWQRUNHAATM-UHFFFAOYSA-N
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Description

2-Thiabicyclo[322]nona-3,6,8-triene is a bicyclic compound characterized by a unique structure that includes a sulfur atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiabicyclo[3.2.2]nona-3,6,8-triene typically involves the Diels-Alder reaction. One common method starts with the cycloaddition of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene, followed by thermal cycloreversion . The reaction is carried out under high-pressure conditions to improve the yield of the Diels-Alder adducts .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Thiabicyclo[3.2.2]nona-3,6,8-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bicyclic framework.

Scientific Research Applications

2-Thiabicyclo[3.2.2]nona-3,6,8-triene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-Thiabicyclo[3.2.2]nona-3,6,8-triene exerts its effects involves its ability to undergo various chemical transformations. The sulfur atom in the bicyclic framework can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiabicyclo[3.2.2]nona-3,6,8-triene is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61281-59-2

Molecular Formula

C8H8S

Molecular Weight

136.22 g/mol

IUPAC Name

2-thiabicyclo[3.2.2]nona-3,6,8-triene

InChI

InChI=1S/C8H8S/c1-3-8-4-2-7(1)5-6-9-8/h1-8H

InChI Key

LFCMWQRUNHAATM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C=CC1C=CS2

Origin of Product

United States

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